

Chiral Morpholine Scaffolds: A Cornerstone in Modern Drug Discovery

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Compound of Interest

Compound Name: *2-(Methoxymethyl)morpholine*

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For Researchers, Scientists, and Drug Development Professionals

The morpholine ring, a simple six-membered heterocycle, has emerged as a privileged scaffold in medicinal chemistry. Its unique physicochemical properties, including improved aqueous solubility, metabolic stability, and synthetic accessibility, have made it a valuable component in the design of novel therapeutics. When chirality is introduced to the morpholine core, it unlocks the potential for stereospecific interactions with biological targets, leading to enhanced potency and selectivity. This technical guide provides an in-depth review of the role of chiral morpholine scaffolds in drug discovery, with a focus on quantitative data, detailed experimental protocols, and the visualization of key biological pathways and experimental workflows.

The Physicochemical Advantages of the Morpholine Moiety

The morpholine scaffold imparts several desirable properties to drug candidates. Its oxygen atom can act as a hydrogen bond acceptor, while the nitrogen atom provides a basic center, contributing to improved solubility and bioavailability. Furthermore, the morpholine ring is generally resistant to metabolism, which can lead to improved pharmacokinetic profiles.^{[1][2]} The introduction of stereocenters into the morpholine ring allows for the precise three-dimensional arrangement of substituents, enabling optimized interactions with the chiral environment of biological targets such as enzymes and receptors.^[3]

Approved Drugs Featuring the Chiral Morpholine Scaffold

The therapeutic importance of the chiral morpholine scaffold is underscored by its presence in several approved drugs across various therapeutic areas. A notable example is Reboxetine, a selective norepinephrine reuptake inhibitor used in the treatment of clinical depression.^[4] Another key drug is Aprepitant, a neurokinin 1 (NK1) receptor antagonist used for the prevention of chemotherapy-induced nausea and vomiting.^[4] Linezolid, an oxazolidinone antibiotic, also contains a morpholine ring and is used to treat serious infections caused by Gram-positive bacteria.^[5] These examples highlight the versatility of the chiral morpholine core in targeting a diverse range of biological pathways.

Quantitative Bioactivity and Pharmacokinetic Data

The following tables summarize key quantitative data for representative chiral morpholine-containing compounds, providing a basis for comparison and structure-activity relationship (SAR) analysis.

Table 1: In Vitro Bioactivity of Chiral Morpholine Derivatives

Compound/Drug	Target	Assay Type	IC50 / Ki (nM)	Reference(s)
(S,S)-Reboxetine	Norepinephrine Transporter (NET)	[3H]nisoxetine binding	Ki = 1.1	[1]
(R,R)-Reboxetine	Norepinephrine Transporter (NET)	[3H]nisoxetine binding	Ki = 63	[1]
Aprepitant	Neurokinin 1 (NK1) Receptor	Radioligand binding	Ki = 0.1-0.2	[4]
GDC-0941	PI3K α	HTRF Assay	IC50 = 3	[6]
GDC-0941	PI3K β	HTRF Assay	IC50 = 33	[6]
GDC-0941	PI3K δ	HTRF Assay	IC50 = 3	[6]
GDC-0941	PI3K γ	HTRF Assay	IC50 = 17	[6]
Compound 15e	PI3K p110 α	Enzyme Inhibition	IC50 = 2.0	[5]
A-443654	AKT1	Enzyme Inhibition	IC50 = 0.16	[3]

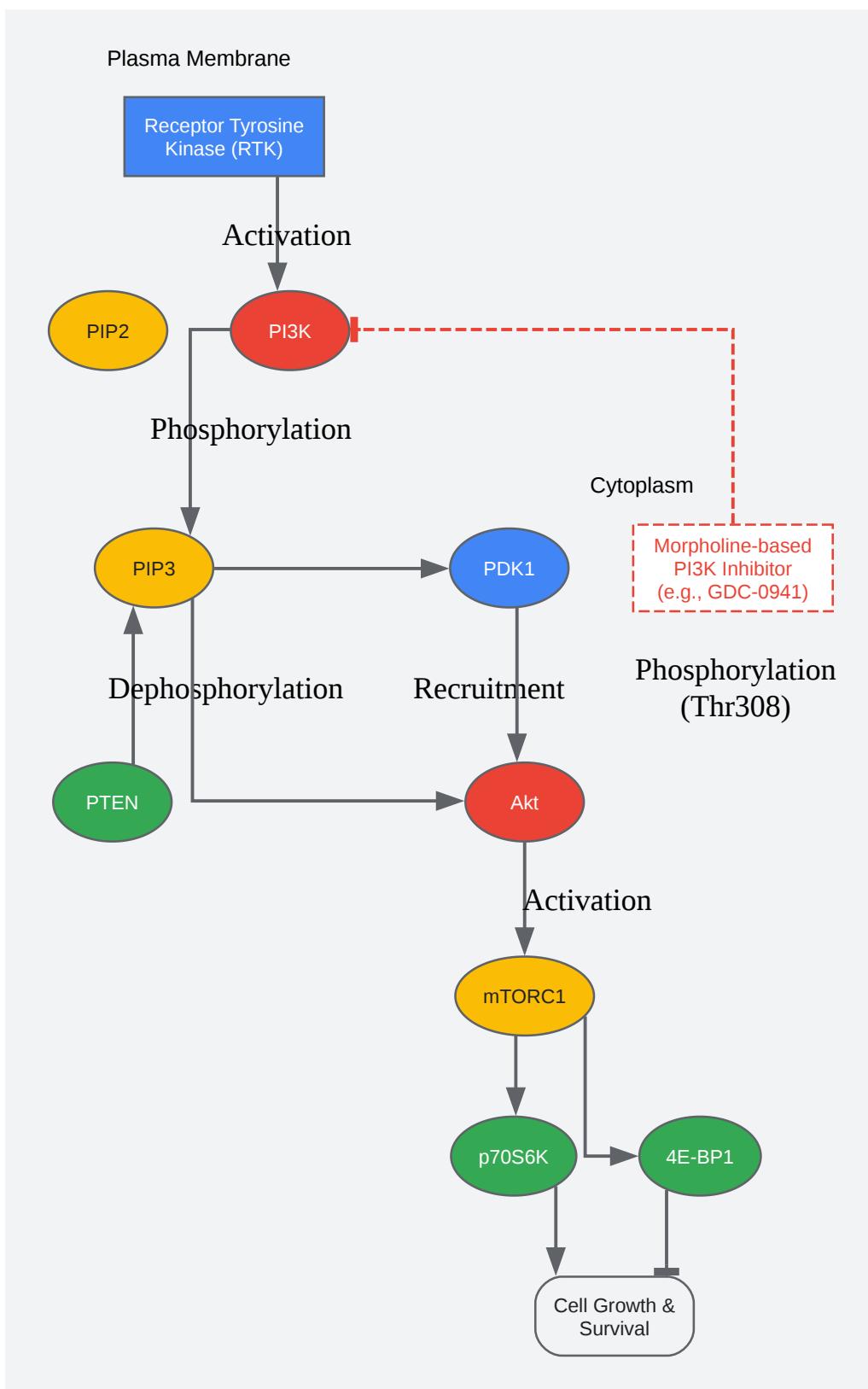
Table 2: Pharmacokinetic Parameters of Approved Morpholine-Containing Drugs

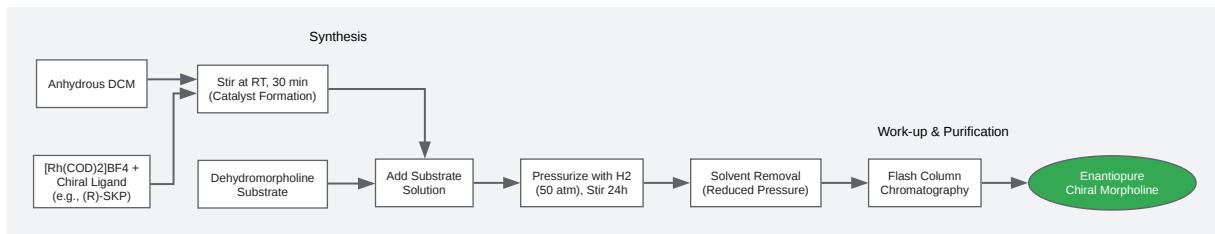
Drug	Administration	Tmax (h)	t1/2 (h)	Volume of Distribution		Clearance (CL) (L/h)	Bioavailability (%)	Reference(s)
					(Vd) (L)			
Linezolid	Oral / IV	1-2	4.8 - 5.4	40-50		6.4 - 12.1	~100	[5][7]
Aprepitant	Oral	~4	~9-13	~70		~62-90 (mL/min)	~60-65	[4]
Reboxetine	Oral	2	13	30-40	2.5		>90	[8]

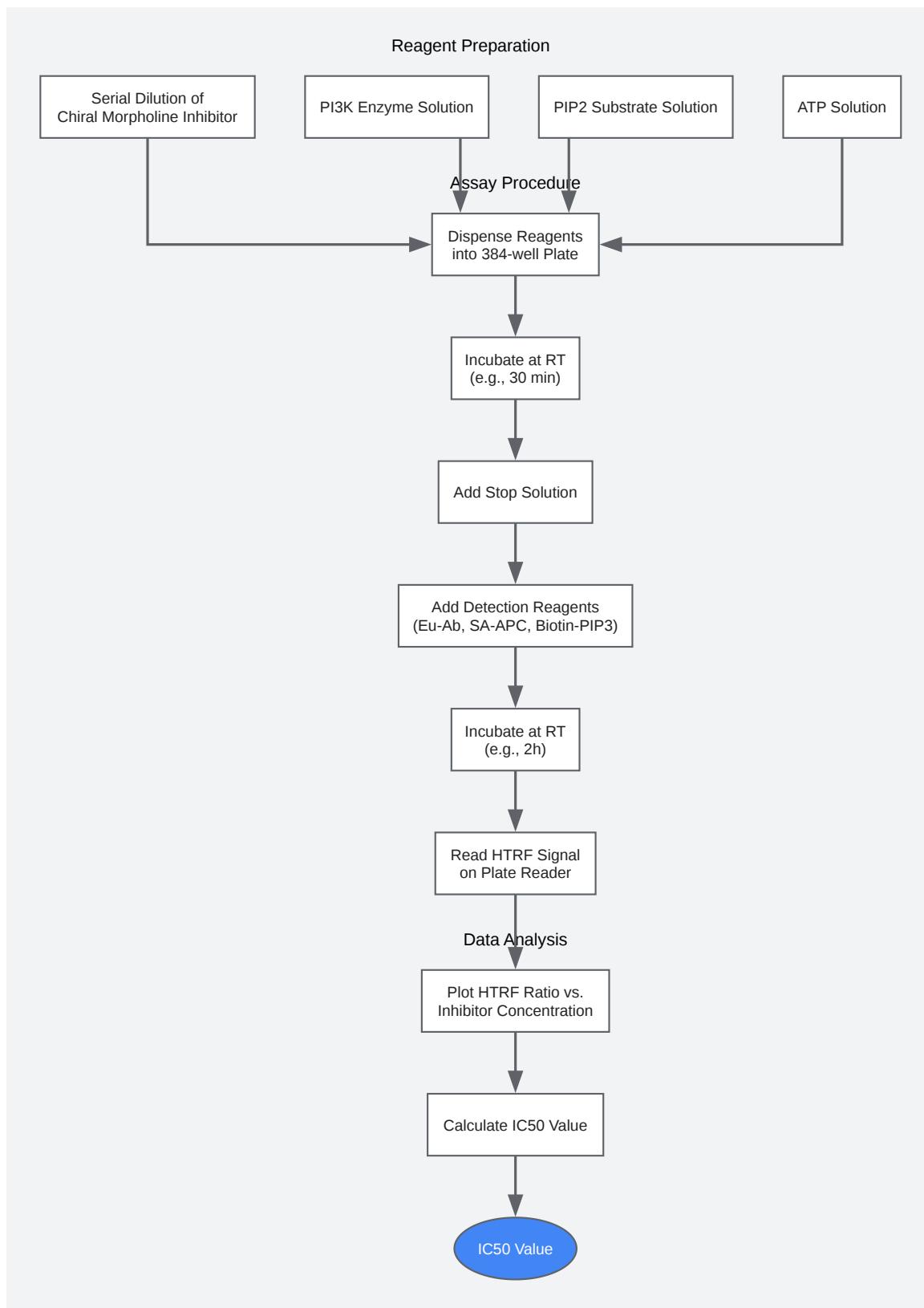
Key Signaling Pathway: PI3K/Akt/mTOR

The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival.[1][9]

Dysregulation of this pathway is a hallmark of many cancers, making it a prime target for drug discovery. Several potent and selective inhibitors of PI3K and/or mTOR incorporate a chiral morpholine scaffold, which often forms a key hydrogen bond with the hinge region of the kinase domain.[10]





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